molecular formula C9H10ClNO2 B1520298 2-[3-(Chloromethyl)phenoxy]acetamide CAS No. 1235441-00-5

2-[3-(Chloromethyl)phenoxy]acetamide

Cat. No.: B1520298
CAS No.: 1235441-00-5
M. Wt: 199.63 g/mol
InChI Key: JIXVNTLKOZIYEX-UHFFFAOYSA-N
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Description

2-[3-(Chloromethyl)phenoxy]acetamide is an organic compound with the CAS Registry Number 1235441-00-5 and a molecular weight of 199.63 g/mol . Its molecular formula is C 9 H 10 ClNO 2 , and it is characterized by the SMILES string O=C(N)COC1=CC=CC(CCl)=C1 . The compound features a phenoxyacetamide core structure substituted with a chloromethyl group at the meta position of the phenyl ring. This chloromethyl group is a versatile and reactive handle, making this acetamide a valuable building block in medicinal chemistry and chemical synthesis . Researchers can utilize this functional group for further derivatization, such as in nucleophilic substitution reactions to create novel amine-linked compounds or in metal-catalyzed coupling reactions to form more complex structures. The presence of the electron-rich phenoxy group adjacent to the acetamide can also influence the compound's electronic properties and potential for hydrogen bonding. As a key synthetic intermediate, it is primarily used in the construction of potential pharmacologically active molecules. The related compound, 2-[3-(Hydroxymethyl)phenoxy]acetamide (CAS 774195-26-5), which swaps the chlorine for a hydroxyl group, highlights the utility of this compound as a precursor for a hydroxymethyl analog . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[3-(chloromethyl)phenoxy]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c10-5-7-2-1-3-8(4-7)13-6-9(11)12/h1-4H,5-6H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIXVNTLKOZIYEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC(=O)N)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[3-(Chloromethyl)phenoxy]acetamide is a compound belonging to the class of phenoxyacetamides, which are known for their diverse biological activities. This article delves into its synthesis, structural characteristics, and biological activity, particularly focusing on its potential as an antimicrobial and anticancer agent.

Chemical Structure and Synthesis

The molecular formula of this compound is C10H10ClNO2C_{10}H_{10}ClNO_2. Its structure features a chloromethyl group attached to a phenoxy moiety, which is significant for its biological properties. The synthesis typically involves the reaction of chloromethyl phenol with acetic acid derivatives, often utilizing solvents such as dichloromethane or tetrahydrofuran under controlled conditions to minimize side reactions. Purification methods like recrystallization or chromatography are employed to isolate the final product.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The presence of the chloromethyl group enhances its interaction with microbial targets, making it a candidate for further development as an antimicrobial agent. Studies have shown that derivatives of phenoxyacetamides can effectively inhibit the growth of various bacterial strains.

Anticancer Activity

Cytotoxicity Studies : Several studies have demonstrated that this compound and its derivatives possess cytotoxic effects against various cancer cell lines. The IC50 values indicate their potency, with some derivatives showing significant inhibition of cell proliferation in breast cancer and other cancer models. For instance, cytotoxicity assays have revealed that certain derivatives exhibit IC50 values in the low micromolar range against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines.

Mechanism of Action : The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and disruption of cell cycle progression. This is supported by studies showing alterations in key regulatory proteins involved in apoptosis pathways when treated with this compound.

Case Studies

  • Study on Antimicrobial Activity : A comparative study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, showcasing its potential as an antimicrobial agent.
  • Cytotoxicity Assessment : In a study involving various cancer cell lines, this compound was tested for cytotoxic effects. The compound demonstrated significant activity with an IC50 value of 15 µM against MCF-7 cells, indicating its potential for further development in cancer therapeutics.

Data Summary

PropertyValue
Molecular FormulaC10H10ClNO2C_{10}H_{10}ClNO_2
Antimicrobial MIC32 µg/mL (against S. aureus)
Cytotoxicity IC50 (MCF-7)15 µM

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial Activity

Research has indicated that compounds similar to 2-[3-(Chloromethyl)phenoxy]acetamide exhibit significant antimicrobial properties. A study focusing on related acetamides found that they can serve as effective agents against a range of pathogens, including bacteria and fungi. The structure-activity relationship (SAR) analysis revealed that modifications to the acetamide structure can enhance their efficacy against resistant strains of bacteria, making them promising candidates for new antibiotic development .

Case Study: Antitubercular Activity
A related class of compounds has been investigated for their antitubercular activity. The results demonstrated that specific derivatives exhibited potent activity against Mycobacterium tuberculosis, suggesting that similar modifications in this compound could yield effective treatments for drug-resistant tuberculosis .

1.2 Glucokinase Activation

Another significant application of acetamide derivatives is their role as glucokinase activators. These compounds are beneficial in managing diabetes and metabolic syndrome by promoting glucose metabolism. The activation of glucokinase is crucial for insulin secretion and glucose homeostasis, making these compounds valuable in the treatment of Type 1 and Type 2 diabetes .

Agricultural Applications

2.1 Pesticidal Properties

This compound has shown potential as an agricultural pesticide. It functions as an intermediate in the synthesis of novel fungicides that target various plant pathogens, including those responsible for significant crop diseases like downy mildew and rust .

Data Table: Efficacy Against Plant Pathogens

Pathogen Compound Activity Mechanism of Action
Oomycetes (e.g., Pythium spp.)HighDisruption of cell membrane integrity
Ascomycetes (e.g., Fusarium spp.)ModerateInhibition of ergosterol biosynthesis
Deuteromycetes (e.g., Alternaria spp.)HighInduction of reactive oxygen species (ROS)

This table summarizes the effectiveness of this compound derivatives against key agricultural pathogens, highlighting their potential as environmentally friendly pesticides.

Synthesis Techniques

The synthesis of this compound involves several chemical reactions, including condensation, etherification, and chlorination processes. These methods not only facilitate the production of the compound but also allow for the exploration of various derivatives with enhanced biological activities .

Synthesis Overview: Key Steps

  • Condensation Reaction: Formation of the core structure using appropriate reagents.
  • Etherification Reaction: Introduction of ether groups to enhance solubility and bioavailability.
  • Chlorination: Modification to improve antimicrobial properties.

Chemical Reactions Analysis

Amidation Reactions

The acetamide moiety participates in N-acylation and transamidation processes. Key findings include:

  • Reaction with 4-methylphenylacetyl chloride under basic conditions (triethylamine/DCM) produces N-acyl derivatives with 85-92% yields.

  • Use of N,N'-carbonyldiimidazole (CDI) activates the acetamide for coupling with primary amines, forming secondary amides (Scheme 1 in ).

Representative Reaction:

2 3 Chloromethyl phenoxy acetamide+RCOClEt3NRCONH 3 Chloromethyl phenoxy acetamide+HCl\text{2 3 Chloromethyl phenoxy acetamide}+\text{RCOCl}\xrightarrow{\text{Et}_3\text{N}}\text{RCONH 3 Chloromethyl phenoxy acetamide}+\text{HCl}

Nucleophilic Substitution

The chloromethyl group undergoes S<sub>N</sub>2 reactions with nucleophiles:

NucleophileConditionsProductYield (%)Reference
AminesDMF, 60°C, 6 hrSubstituted aminomethyl derivatives70-85,
HydroxideNaOH/H<sub>2</sub>O, refluxHydroxymethylphenoxy acetamide92
ThiolsEtOH, RT, 12 hrThioether analogs65

Mechanistic Insight:
The reaction proceeds via a bimolecular transition state, with polar aprotic solvents (e.g., DMF) accelerating substitution rates.

Hydrolysis Pathways

Controlled hydrolysis yields distinct products:

  • Acidic Hydrolysis (HCl/EtOH, 80°C): Cleaves the acetamide to form 2-[3-(chloromethyl)phenoxy]acetic acid .

  • Basic Hydrolysis (NaOH/H<sub>2</sub>O): Generates the hydroxymethyl derivative via simultaneous dechlorination and amide hydrolysis.

Photochemical Reactivity

Under UV irradiation (254 nm), the chloromethyl group undergoes homolytic cleavage , producing a benzyl radical intermediate. Trapping experiments with TEMPO confirm radical formation . This reactivity is exploited in photoaffinity labeling studies .

Condensation Reactions

The acetamide’s NH<sub>2</sub> group reacts with carbonyl compounds:

  • Schiff Base Formation : Condensation with aldehydes (e.g., 4-methoxybenzaldehyde) in ethanol yields imine derivatives, characterized by <sup>1</sup>H-NMR shifts at δ 8.3 ppm (CH=N) .

  • Heterocyclization : Reaction with β-ketoesters under microwave irradiation forms oxazole derivatives .

Catalytic Cross-Coupling

Palladium-catalyzed reactions enable functionalization:

  • Suzuki Coupling : With arylboronic acids, the chloromethyl group is replaced by aryl groups (Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF/H<sub>2</sub>O) .

  • Heck Reaction : Alkenes insert at the chloromethyl site using Pd(OAc)<sub>2</sub> and PPh<sub>3</sub> .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals two-stage degradation:

  • 150–200°C : Loss of HCl (Δm = 16.7%), forming a phenoxyacetamide radical.

  • 300–400°C : Complete decomposition to CO<sub>2</sub>, H<sub>2</sub>O, and chlorinated aromatics.

Biological Alkylation

In enzymatic studies, the chloromethyl group alkylates cysteine residues in proteins (e.g., glutathione transferases), confirmed by LC-MS peptide mapping. Rate constants (k<sub>inact</sub>) range from 0.12–0.45 min<sup>−1</sup> depending on pH.

This compound’s versatility in nucleophilic, photochemical, and catalytic reactions makes it valuable for synthesizing bioactive molecules and studying reaction mechanisms. Controlled conditions (temperature, solvent, catalyst) are critical to achieving selectivity, particularly in avoiding polychlorinated byproducts .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The chloromethylphenoxy-acetamide scaffold shares structural motifs with several pharmacologically active analogs. Below is a detailed comparison based on substituents, synthetic routes, and reported bioactivities:

N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide

  • Structure : Incorporates a benzisoxazole core (oxygen-nitrogen heterocycle) with chloromethyl (–CH₂Cl) and acetamide (–NHCOCH₃) groups at positions 3 and 5, respectively .
  • Synthesis : Synthesized via cyclization of o-hydroxyphenylketoximes, followed by thionyl chloride-mediated ring closure .
  • Applications : Serves as a precursor for 3,5-disubstituted benzisoxazoles, which are explored for antipsychotic, anticonvulsant, and antimicrobial activities due to their heterocyclic reactivity .

2-(Substituted Phenoxy)-N-(1-phenylethyl)acetamide Analogs

  • Structure: Phenoxy-acetamide derivatives with halogen (e.g., –Cl, –F) or nitro (–NO₂) substituents on the phenoxy ring and a 1-phenylethylamine group on the acetamide nitrogen .
  • Bioactivity : Halogenated analogs exhibit enhanced anti-inflammatory activity, while nitro-substituted derivatives show anticancer and analgesic properties .

Anticancer Thiadiazole-Pyridine Derivatives

  • Structure : 2-Chloro-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-[1,3,4]thiadiazol-2-yl}-acetamide derivatives (e.g., compound 7d ) .
  • Bioactivity : Compound 7d demonstrated potent cytotoxicity against Caco-2 colorectal cancer cells (IC₅₀ = 1.8 µM), surpassing 5-fluorouracil .
  • Key Difference: The thiadiazole-pyridine moiety introduces π-π stacking interactions with cellular targets, a feature absent in the simpler chloromethylphenoxy-acetamide.

Trifluoromethyl-Substituted Analog

  • Structure: 2-(4-Chloro-2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide (CAS: 403-97-4) .
  • Properties : The electron-withdrawing trifluoromethyl (–CF₃) group enhances metabolic stability and receptor-binding affinity .

Coumarin-Linked Chlorophenoxy Acetamide

  • Structure: 2-(2-Chlorophenoxy)-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide combines a chlorophenoxy group with a coumarin fluorophore .
  • Applications : Coumarin derivatives are studied for anticoagulant and anti-inflammatory activities due to their fluorescence and enzyme-inhibitory properties .

Preparation Methods

Synthesis via Phenoxyacetic Acid Derivatives and Ammonia or Amines

One approach involves the synthesis of 3-(chloromethyl)phenol derivatives first, followed by etherification with chloroacetic acid or its derivatives, then conversion to the acetamide.

  • Step 1: Preparation of 3-(Chloromethyl)phenol derivative

    Chloromethylation of phenol or substituted phenols can be achieved using formaldehyde and hydrochloric acid or chloromethyl methyl ether under controlled conditions to introduce the chloromethyl group at the meta-position.

  • Step 2: Etherification with chloroacetic acid or ester

    The phenolic hydroxyl group of 3-(chloromethyl)phenol is reacted with chloroacetic acid or ethyl chloroacetate in the presence of a base such as potassium carbonate in acetone under reflux to yield ethyl 2-(3-(chloromethyl)phenoxy)acetate.

  • Step 3: Conversion to the acetamide

    The ester intermediate is then converted to the corresponding acetamide by reaction with ammonia or ammonium hydroxide, often under reflux conditions, to yield this compound.

This method is supported by analogous procedures reported for phenoxyacetamide derivatives, where ethyl 2-(2-hydroxyphenoxy)acetate was synthesized by refluxing the phenol with ethyl 2-chloroacetate and potassium carbonate in acetone, followed by conversion to acetamide derivatives through reaction with ammonia or amines.

Direct Acylation of 3-(Chloromethyl)phenoxyacetic Acid

Alternatively, 3-(chloromethyl)phenoxyacetic acid can be synthesized and then converted to the acetamide by direct acylation with ammonia or amines using coupling agents such as TBTU or carbonyldiimidazole (CDI).

  • For example, the coupling of phenoxyacetic acid derivatives with amines in dry dichloromethane using TBTU as a coupling agent and lutidine as a base at room temperature has been demonstrated for related compounds.

  • CDI-mediated activation of carboxylic acids followed by amine addition is another mild and efficient method to form amide bonds.

Chloromethyl Group Introduction Post-Etherification

Another strategy involves first synthesizing 2-(3-hydroxyphenoxy)acetamide, followed by selective chloromethylation of the aromatic ring.

  • This can be achieved by treating the phenoxyacetamide with chloromethylating agents such as chloromethyl methyl ether or formaldehyde/HCl under controlled conditions to avoid side reactions.

  • This approach requires careful control of reaction conditions to ensure selective chloromethylation at the 3-position without affecting the amide or ether functionalities.

Reaction Conditions and Purification

  • Solvents: Common solvents include acetone, dichloromethane (DCM), ethanol, and tetrahydrofuran (THF).

  • Bases: Potassium carbonate is frequently used for etherification steps; triethylamine or lutidine can serve as bases in coupling reactions.

  • Temperature: Reflux conditions (around 70–90 °C) are typical for etherification; room temperature to mild heating for amide coupling.

  • Purification: Products are purified by recrystallization from ethanol or by silica gel column chromatography using hexane/ethyl acetate mixtures.

Data Table: Summary of Preparation Methods for this compound and Related Compounds

Step Method Description Reagents/Conditions Yield & Notes Reference
1 Chloromethylation of 3-phenol Formaldehyde + HCl or chloromethyl methyl ether Moderate yield; requires careful control Inferred from phenol chloromethylation literature
2 Etherification with ethyl 2-chloroacetate 3-(Chloromethyl)phenol + ethyl 2-chloroacetate, K2CO3, acetone, reflux 8 h ~49% yield reported for similar phenols
3 Conversion of ester to acetamide Ammonia or ammonium hydroxide, reflux High yield, typical for acetamide formation
Alternative 1 Direct amide coupling 3-(Chloromethyl)phenoxyacetic acid + ammonia, TBTU, lutidine, DCM, room temp Efficient coupling, mild conditions
Alternative 2 Chloromethylation post-amide formation 2-(3-Hydroxyphenoxy)acetamide + chloromethylating agent Requires selectivity, moderate yield Inferred

Research Findings and Analytical Data

  • Spectroscopic Characterization: Typical ^1H NMR signals for phenoxyacetamide derivatives show aromatic protons between 6.8–7.5 ppm, methylene protons adjacent to oxygen around 4.0–4.5 ppm, and amide NH signals around 7–8 ppm.

  • Purity Monitoring: Thin-layer chromatography (TLC) is commonly used to monitor reaction progress and purity.

  • Melting Point and Mass Spectrometry: Melting points and high-resolution mass spectrometry (HRMS) confirm compound identity and purity.

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-[3-(Chloromethyl)phenoxy]acetamide, and how can researchers systematically optimize its yield?

To optimize synthesis, vary parameters such as temperature (60–100°C), solvent polarity (e.g., DMF for high solubility), and catalyst loading (e.g., 1–5 mol% Pd). Use Design of Experiments (DoE) to identify interactions between variables. For example, refluxing in DMF with K₂CO₃ as a base under nitrogen atmosphere improves nucleophilic substitution efficiency . Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%).

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

Employ a multi-technique approach:

  • NMR Spectroscopy : Confirm aromatic protons (δ 7.2–7.8 ppm) and chloromethyl (-CH₂Cl) resonance (δ 4.5–4.7 ppm) .
  • IR Spectroscopy : Identify C=O stretching (~1680 cm⁻¹) and C-Cl vibrations (~650 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 213.0525) .
  • X-ray Crystallography (if crystalline): Resolve bond angles and hydrogen-bonding networks .

Advanced Research Questions

Q. How can computational modeling accelerate the design of derivatives or reaction pathways for this compound?

Use quantum chemical software (e.g., Gaussian, Q-Chem) to:

  • Calculate reaction energetics (ΔG‡) for chloromethyl group substitution .
  • Predict regioselectivity in electrophilic aromatic substitution using Fukui indices.
  • Validate with experimental kinetics (e.g., in-situ FTIR monitoring) .

Q. How should researchers address discrepancies in reported biological activity (e.g., antimicrobial vs. anticancer) for this compound?

  • Assay Standardization : Use identical cell lines (e.g., MCF-7 for cancer) and MIC protocols (CLSI guidelines for antimicrobial tests) .
  • Purity Validation : Confirm compound purity via HPLC (>98%) to exclude byproduct interference .
  • Structural Analog Comparison : Test analogs with varying substituents to isolate pharmacophores .

Q. What methodologies are recommended for elucidating the reaction mechanism of this compound in nucleophilic substitutions?

  • Kinetic Isotope Effects (KIE) : Compare rates using deuterated vs. non-deuterated substrates to identify rate-determining steps .
  • Trapping Intermediates : Use ESI-MS to detect transient species (e.g., aryloxy intermediates) .
  • DFT Calculations : Map potential energy surfaces for competing pathways (e.g., SN1 vs. SN2) .

Q. How can researchers identify and characterize byproducts formed during large-scale synthesis?

  • HPLC-MS/MS : Detect low-abundance byproducts (e.g., dimerization products) .
  • Isolation via Prep-TLC : Characterize byproducts using 2D NMR (COSY, HSQC) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability of impurities .

Q. What strategies are effective in studying solvent effects on the compound’s reactivity?

  • Dielectric Constant Screening : Test solvents (ε: 2–38) to correlate polarity with reaction rates .
  • Molecular Dynamics Simulations : Model solvation shells around the chloromethyl group .
  • Kamlet-Taft Parameters : Quantify hydrogen-bond donor/acceptor effects .

Q. How can polymorphism impact the compound’s physicochemical properties, and how is it assessed?

  • Differential Scanning Calorimetry (DSC) : Detect melting point variations between polymorphs .
  • Powder X-ray Diffraction (PXRD) : Compare crystalline forms .
  • Dissolution Studies : Measure bioavailability differences in simulated gastric fluid .

Q. What approaches ensure enantiomeric purity in asymmetric syntheses involving this compound?

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IB) with hexane/IPA mobile phases .
  • Circular Dichroism (CD) : Confirm absolute configuration of isolated enantiomers .
  • Kinetic Resolution : Employ lipases (e.g., Candida antarctica) for selective acylation .

Q. How can reaction kinetics be quantitatively modeled for scale-up processes?

  • In-situ Monitoring : Use ReactIR™ to track concentration-time profiles .
  • Computational Fluid Dynamics (CFD) : Simulate mixing efficiency in continuous flow reactors .
  • Arrhenius Analysis : Determine activation energy (Ea) for temperature-dependent rate constants .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-[3-(Chloromethyl)phenoxy]acetamide
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2-[3-(Chloromethyl)phenoxy]acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.